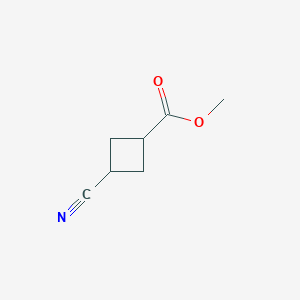
Methyl 3-cyanocyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-cyanocyclobutanecarboxylate” is a chemical compound with the CAS Number: 1823933-96-5 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is methyl 3-cyanocyclobutane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-cyanocyclobutanecarboxylate” is represented by the linear formula: C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-cyanocyclobutanecarboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 139.15 . The compound is stored at a temperature between 2-8°C .科学的研究の応用
Electrocyclic Reactions and Ring Transformations
Research has shown that compounds similar to methyl 3-cyanocyclobutanecarboxylate undergo interesting transformations under specific conditions. For instance, the study of methyl 3-formylcyclobutene-3-carboxylate, which shares a structural motif with methyl 3-cyanocyclobutanecarboxylate, revealed that thermolysis could afford products formed by electrocyclization. This process highlights the dynamic behavior of cyclobutene derivatives in ring-opening reactions, confirming theoretical predictions about the competition between ester and formyl groups for control of torquoselectivity in electrocyclic reactions (S. Niwayama & K. Houk, 1992).
Organic Synthesis and Molecular Complexity
In the realm of organic synthesis, methyl 3-cyanocyclobutanecarboxylate could potentially serve as a precursor or intermediate in synthesizing complex molecules. For example, methylenecyclopropanes, which resemble the core structure of methyl 3-cyanocyclobutanecarboxylate, have been utilized in various reactions to rapidly generate molecular complexity. These reactions, mediated by Lewis or Brønsted acids, include ring expansions, cycloadditions, and acylation reactions, demonstrating the versatility of small-ring compounds in synthetic chemistry (M. Shi, Jianmei Lu, Yin Wei, & Lixiong Shao, 2012).
Novel Diterpenoids Discovery
In the field of natural product discovery, compounds structurally related to methyl 3-cyanocyclobutanecarboxylate have been identified as components of marine organisms, leading to the discovery of novel diterpenoids. These compounds, with their unique and complex structures, have shown significant biological activities, such as inhibiting protein tyrosine phosphatase 1B (PTP1B), which is relevant for understanding cellular signaling pathways and developing therapeutic agents (Lin-Fu Liang et al., 2013).
Mechanisms of DNA Repair
Research into DNA repair mechanisms has revealed the role of compounds that can influence the methylation status of DNA, indirectly related to methyl 3-cyanocyclobutanecarboxylate's chemical class. For example, the AlkB protein repairs DNA alkylation damage through an oxidative mechanism, challenging the traditional views on DNA repair pathways. This insight into the molecular basis of alkylation repair has implications for understanding carcinogenesis and developing novel cancer therapies (S. Trewick et al., 2002).
Safety and Hazards
特性
IUPAC Name |
methyl 3-cyanocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQZDACGFMNBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanocyclobutanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)
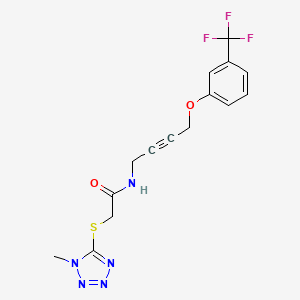
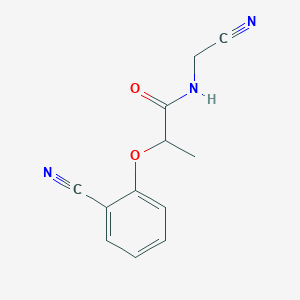
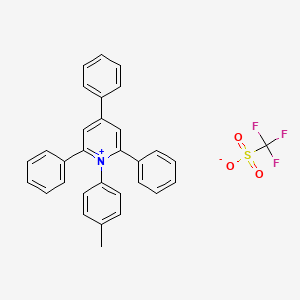
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2768642.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)
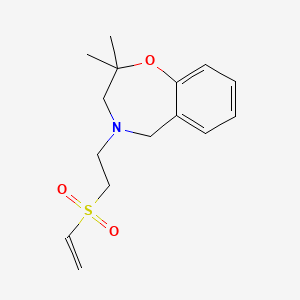
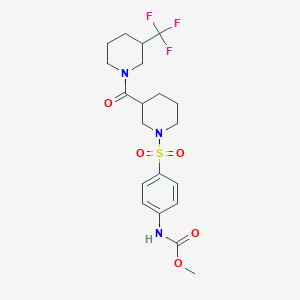
![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

